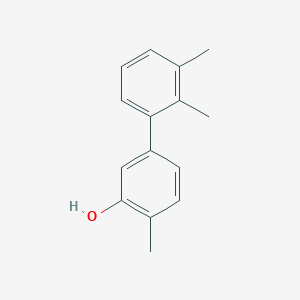

5-(2,3-Dimethylphenyl)-2-methylphenol

Description

5-(2,3-Dimethylphenyl)-2-methylphenol is a phenolic compound featuring a methyl group at the 2-position of the phenol ring and a 2,3-dimethylphenyl substituent at the 5-position.

Propriétés

IUPAC Name |

5-(2,3-dimethylphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-10-5-4-6-14(12(10)3)13-8-7-11(2)15(16)9-13/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMFRVQPSSPYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683707 | |

| Record name | 2',3',4-Trimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-82-8 | |

| Record name | 2',3',4-Trimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-2-methylphenol can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation reaction, where an alkyl group is introduced to the aromatic ring. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.

Industrial Production Methods

In industrial settings, the production of 5-(2,3-Dimethylphenyl)-2-methylphenol may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dimethylphenyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

5-(2,3-Dimethylphenyl)-2-methylphenol has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of 5-(2,3-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenols

(a) 2,3-Diisopropyl-5-methylphenol ()

- Structure: The phenol ring has a methyl group at position 5 and bulkier isopropyl groups at positions 2 and 3.

- Key Differences : The isopropyl groups increase steric hindrance compared to the methyl groups in the target compound, likely reducing reactivity in electrophilic substitution reactions. This compound’s higher molecular weight (250.38 g/mol) also affects solubility in polar solvents .

- Application: Such sterically hindered phenols are often used as antioxidants or stabilizers in polymers.

(b) 2,3-Dimethylphenol ()

- Structure : A simpler analog with methyl groups at positions 2 and 3.

- Key Differences : The absence of the 5-(2,3-dimethylphenyl) substituent results in lower molecular weight (122.16 g/mol) and increased solubility in water. Its acidity (pKa ~10) is higher due to reduced steric shielding of the hydroxyl group .

Diaryl Ethers and Heterocyclic Derivatives

(a) 5-(4-Chlorophenyl)-2-pyrimidinyl 2,3-dimethylphenyl ether ()

- Structure: A pyrimidine ring replaces the phenol hydroxyl group, linked to a 2,3-dimethylphenyl group via an ether bond.

- Key Differences : The ether linkage and pyrimidine ring enhance aromatic stacking interactions but reduce hydrogen-bonding capacity. The chlorine substituent introduces electronegativity, altering electronic distribution compared to the target compound’s all-hydrocarbon substituents .

- Physicochemical Properties : Higher molar mass (310.78 g/mol) and lower polarity due to the pyrimidine moiety.

(b) Medetomidine ()

- Structure : Features a 2,3-dimethylphenyl group attached to an imidazole ring.

- Key Differences: The imidazole ring introduces basicity (pKa ~7.5) and metal-coordination capability, unlike the phenolic hydroxyl group. This compound’s pharmacological activity (α2-adrenoceptor agonist) highlights the importance of heterocyclic moieties in bioactivity .

Sulfonamide and Pyrazole Derivatives

(a) N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives ()

- Structure : A sulfonamide group replaces the hydroxyl group, linked to the 2,3-dimethylphenyl group.

- Key Differences: The sulfonamide group enhances hydrogen-bonding and acidity (pKa ~8–10) compared to phenol derivatives. These compounds exhibit antibacterial activity, suggesting that functional group choice critically impacts biological efficacy .

(b) 3-(5-Bromothiophen-2-yl)-1-(2,3-dimethylphenyl)-1H-pyrazole ()

- Structure : A pyrazole ring with bromothiophene and 2,3-dimethylphenyl substituents.

- Such derivatives are often explored in materials science or as enzyme inhibitors .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce reactivity in electrophilic aromatic substitution but enhance thermal stability, as seen in polymer additives .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) decrease electron density on aromatic rings, altering reaction pathways compared to electron-donating methyl groups.

- Biological Activity : Functional groups like sulfonamides () or heterocycles () are critical for target engagement in antimicrobial or receptor-binding applications.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.